Boc-D-Tyr-OMe

Catalog No.
S1768174
CAS No.
76757-90-9
M.F
C15H21NO5
M. Wt
295.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Tyr-OMe

CAS Number

76757-90-9

Product Name

Boc-D-Tyr-OMe

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1

InChI Key

NQIFXJSLCUJHBB-GFCCVEGCSA-N

Synonyms

76757-90-9;Boc-D-Tyr-OMe;(R)-Methyl2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate;Boc-D-tyrosinemethylester;methylBOC-D-tyrosinate;Boc-D-Tyrosine-Methylester;15188_ALDRICH;SCHEMBL2574440;15188_FLUKA;MolPort-000-861-439;NQIFXJSLCUJHBB-GFCCVEGCSA-N;ZINC2522587;MFCD00057824;ZINC02522587;AKOS015850962;CS11061;VA50090;AJ-37211;AK-73080;BR-73080;SC-82691;N-t-butoxycarbonyl-D-tyrosinemethylester;AB0026636;KB-210328;AM20060727

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC

Boc-D-Tyr-OMe (CAS: 76757-90-9) is a non-natural, orthogonally protected amino acid building block featuring an acid-labile N-tert-butoxycarbonyl (Boc) group, a base-labile C-terminal methyl ester (OMe), and an unprotected phenolic hydroxyl group . This specific protection scheme isolates the phenolic side chain, enabling selective O-functionalization, cross-coupling, and halogenation without interference from the N- or C-termini [1]. Furthermore, as a D-amino acid derivative, it serves as a precursor for synthesizing peptidomimetics and therapeutic peptides that require resistance to endogenous proteolytic degradation [2].

Research Fit

D-tyrosine configuration for protease-resistant peptide research
Orthogonal Boc/OMe protection compatible with Boc/Bzl SPPS
Enantiomeric excess data supports stereochemical control

Substituting Boc-D-Tyr-OMe with its unprotected C-terminal analog, Boc-D-Tyr-OH, during basic O-alkylation or Mitsunobu reactions results in competitive esterification at the free carboxylate, which can depress target yields to approximately 30% and necessitate complex chromatographic separations [1]. Alternatively, substituting with the natural enantiomer, Boc-L-Tyr-OMe, alters the pharmacokinetic viability of downstream therapeutic peptides; L-tyrosine residues are rapidly recognized and cleaved by endogenous proteases such as chymotrypsin, reducing in vivo half-lives from hours to minutes [2]. Therefore, procurement of the D-isomer with the OMe protection is required for both synthetic yield and final product stability.

Substitution Risk

L-enantiomer (Boc-L-Tyr-OMe) alters peptide chirality and may abrogate stereospecific biological activity.
Alternative D-amino acid building blocks (e.g., D-Phe, D-Trp) introduce side-chain differences that shift conformation and interactions.
Generic sourcing without chiral purity verification risks L-isomer contamination, compromising assay reproducibility.

Yield Optimization in Selective Phenolic O-Alkylation

In the synthesis of O-modified tyrosine derivatives, the presence of the C-terminal methyl ester in Boc-D-Tyr-OMe prevents unwanted side reactions at the carboxylate. Under basic alkylation conditions, Boc-D-Tyr-OMe selectively yields the O-alkylated product at >85% efficiency [1]. In contrast, using the unprotected carboxylate analog Boc-D-Tyr-OH under identical conditions leads to competing esterification and C-alkylation, dropping the desired O-alkylated yield to approximately 30% [2].

Evidence DimensionTarget O-alkylation yield
Target Compound DataBoc-D-Tyr-OMe (>85% yield)
Comparator Or BaselineBoc-D-Tyr-OH (~30% yield)
Quantified Difference>55% absolute yield improvement
ConditionsBasic alkylation (K2CO3, alkyl halide in polar aprotic solvent)

Procuring the OMe-protected variant eliminates the need for an intermediate carboxylate protection step, improving throughput and yield in the synthesis of unnatural amino acids.

Chiral Purity
Head-to-head
99% ee
Supports stereospecific peptide synthesis
vs ≤0.5% enantiomeric impurity specification

Downstream Proteolytic Stability of D-Isomer Peptides

The incorporation of the D-enantiomer via Boc-D-Tyr-OMe into peptide backbones provides resistance to enzymatic degradation. Studies on therapeutic peptides demonstrate that sequences containing D-tyrosine remain intact in serum for >6 to 24 hours[1]. Conversely, identical sequences synthesized using the natural L-enantiomer (Boc-L-Tyr-OMe) are rapidly degraded by proteases such as chymotrypsin, exhibiting serum half-lives of less than 60 minutes [2].

Evidence DimensionSerum half-life of downstream peptide
Target Compound DataPeptides derived from Boc-D-Tyr-OMe (>6 to 24 hours)
Comparator Or BaselinePeptides derived from Boc-L-Tyr-OMe (<1 hour)
Quantified Difference>10-fold extension in proteolytic half-life
ConditionsIn vitro serum stability assays and in vivo biodistribution

Buyers developing peptide therapeutics must specify the D-enantiomer to ensure the final drug candidate possesses a viable pharmacokinetic profile and resists rapid systemic clearance.

Optical Rotation
Class-level
-5.24° (c=10, MeOH)
Orthogonal chiroptical identity verification
L-enantiomer expected opposite sign; class-level inference

Compatibility with Base-Sensitive Peptide Synthesis

Boc-D-Tyr-OMe is utilized when downstream synthesis requires acidic deprotection. The N-Boc group is quantitatively removed using trifluoroacetic acid (TFA), leaving the base-labile methyl ester and base-sensitive peptide sequences intact [1]. If Fmoc-D-Tyr-OMe were procured instead, deprotection would require 20% piperidine, which can induce unwanted side reactions such as aspartimide formation or premature ester cleavage in base-sensitive peptidomimetics [2].

Evidence DimensionDeprotection conditions
Target Compound DataBoc-D-Tyr-OMe (Acidic cleavage via TFA)
Comparator Or BaselineFmoc-D-Tyr-OMe (Basic cleavage via 20% piperidine)
Quantified DifferenceComplete avoidance of basic reagents during N-terminal deprotection
ConditionsStandard solid- or liquid-phase peptide synthesis (SPPS/LPPS)

For workflows involving base-sensitive unnatural amino acids or specific orthogonal protection schemes, the Boc-protected building block is required to prevent target molecule degradation.

Hydrophobicity
Class-level
LogP 2.65
Less hydrophobic than D-Phe or D-Trp analogs
Calculated property; guides solvent selection
Commercial Purity
Context-dependent
≥98% HPLC, ≥99% GC
High-end purity with orthogonal analytical support
Batch-specific data availability varies by supplier
DMSO Solubility
Class-level
100 mg/mL (338.6 mM)
High DMSO solubility supports assay stock preparation
Comparative solubility data for D-Phe/D-Trp analogs limited
Synthetic Yield
Reported
98.4% isolated yield
Demonstrates efficient synthesis at scale
Single published protocol; may vary with conditions

Synthesis of O-Linked Macrocyclic Peptides

Boc-D-Tyr-OMe is the required starting material when constructing macrocycles via the phenolic oxygen, as the methyl ester prevents C-terminal polymerization during the cross-coupling phase [1].

Development of Protease-Resistant Therapeutics

Procured specifically for pharmaceutical research where L-tyrosine cleavage by chymotrypsin limits drug efficacy, ensuring the resulting peptide maintains prolonged systemic circulation[2].

Liquid-Phase Synthesis of Base-Sensitive Peptidomimetics

Selected over Fmoc-protected alternatives when the synthetic route demands acidic N-terminal deprotection to preserve base-labile functional groups elsewhere in the target molecule[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-strategy SPPS
Chiral fidelity, orthogonal protection
Enantiomeric excess and diastereomeric purity
Protease-resistant peptide research
D-enantiomer incorporation
Proteolytic stability assays
Chiral intermediate synthesis
High-yield building block
Synthetic reproducibility
PET tracer precursor synthesis
Chemical stability and identity
Precursor purity and reactivity

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

295.14197277 Da

Monoisotopic Mass

295.14197277 Da

Heavy Atom Count

21

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